molecular formula C18H18ClFN6O B2796623 2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one CAS No. 2379953-22-5

2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B2796623
CAS No.: 2379953-22-5
M. Wt: 388.83
InChI Key: UIDBZFXTDRSPKC-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one is a complex organic compound that features a combination of chloro, fluoro, triazolo, pyridazin, and diazepan groups

Preparation Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one typically involves multi-step organic reactions. The synthetic route may start with the preparation of the core diazepan ring, followed by the introduction of the triazolo and pyridazin groups. The final steps often involve the chlorination and fluorination of the phenyl ring. Industrial production methods would likely optimize these steps for yield and purity, using advanced techniques such as high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur, where the chlorine or fluorine atoms are replaced by other groups using nucleophilic substitution reactions.

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium hydroxide, potassium tert-butoxide.

The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: May be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo and pyridazin groups may play a crucial role in binding to these targets, while the diazepan ring provides structural stability. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include:

  • 2-(2-Chloro-6-fluorophenyl)-1-[4-(1,2,4-triazol-3-yl)-1,4-diazepan-1-yl]ethanone
  • 2-(2-Chloro-6-fluorophenyl)-1-[4-(pyridazin-3-yl)-1,4-diazepan-1-yl]ethanone

These compounds share structural similarities but differ in the positioning and types of functional groups. The unique combination of triazolo and pyridazin groups in 2-(2-Chloro-6-fluorophenyl)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)ethan-1-one may confer distinct chemical and biological properties, making it a compound of particular interest in research and development.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O/c19-14-3-1-4-15(20)13(14)11-18(27)25-8-2-7-24(9-10-25)17-6-5-16-22-21-12-26(16)23-17/h1,3-6,12H,2,7-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIDBZFXTDRSPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=C(C=CC=C2Cl)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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